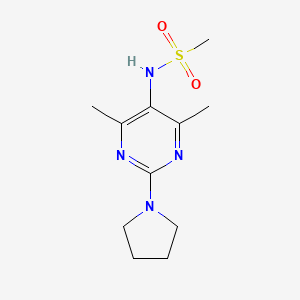

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, along with a methanesulfonamide group

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-8-10(14-18(3,16)17)9(2)13-11(12-8)15-6-4-5-7-15/h14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGDGBKUPYMJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. For instance, 2-chloropyrimidine can react with pyrrolidine in the presence of a base such as potassium carbonate.

Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group through sulfonylation reactions. Methanesulfonyl chloride can be used as the sulfonylating agent in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methanesulfonamide group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a pyrrolidine ring and a sulfonamide group, endows it with diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Structural Characteristics

The molecular formula of this compound is C13H18N4O2S, with a molecular weight of 298.37 g/mol. The compound's structure allows for various conformations due to the flexibility of the pyrrolidine ring, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

- Enzyme inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes involved in disease pathways.

- Receptor modulation : The pyrrolidine moiety can influence receptor binding affinities, potentially altering physiological responses.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | Mechanism | Observed Effect |

|---|---|---|---|

| This compound | A549 (lung cancer) | Induction of apoptosis | Increased late apoptosis by 42% |

| This compound | HCT116 (colon cancer) | Cell cycle arrest | Significant G0/G1 phase arrest observed |

These findings suggest that the compound can induce cell death through apoptosis and inhibit cell proliferation by causing cell cycle arrest.

Antioxidative Properties

Compounds with a pyrrolidine ring are known for their antioxidative properties. This suggests that this compound may protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Antibacterial Activity

Preliminary investigations indicate that this compound may possess antibacterial properties. The presence of the pyrrolidine moiety enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.

Case Studies

- Study on Anticancer Effects : A study involving the treatment of A549 and HCT116 cells with this compound revealed significant pro-apoptotic effects. Flow cytometry analysis indicated an increase in late apoptosis in treated cells compared to controls .

- Antioxidative Activity Assessment : In vitro assays demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidative agent.

- Bacterial Inhibition Study : The compound was tested against several bacterial strains, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.